

Introduction: A Privileged Scaffold in Chemical Synthesis

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Compound of Interest

Compound Name: 4,6-Dichloropyridine-2-carbonitrile

Cat. No.: B2679647

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4,6-Dichloropyrimidine-2-carbonitrile is a trifunctional heterocyclic compound that has garnered substantial interest among researchers in drug development and materials science. Its structure, featuring a pyrimidine core functionalized with two reactive chlorine atoms at the C4 and C6 positions and a nitrile group at the C2 position, makes it an exceptionally versatile synthetic intermediate.^[6]

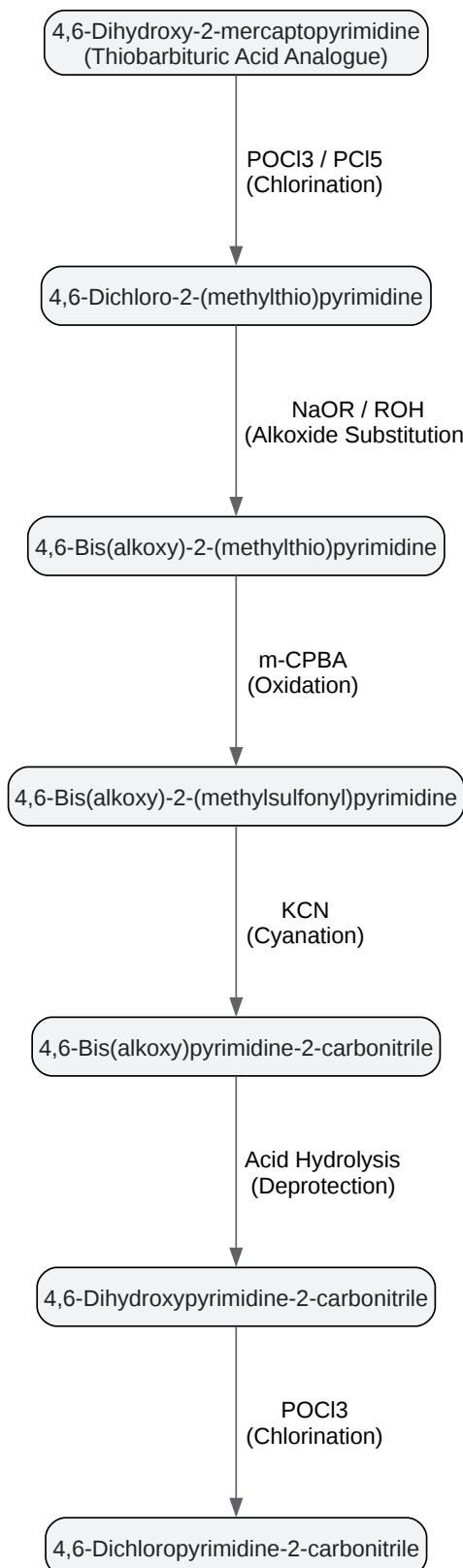
The electron-deficient nature of the pyrimidine ring, further amplified by the inductive effect of the chlorine and nitrile substituents, renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled, sequential, or simultaneous introduction of a wide variety of functional groups, enabling the rapid generation of diverse molecular libraries. This capability is paramount in modern drug discovery, where the exploration of chemical space around a core scaffold is a key strategy for identifying novel therapeutic agents, particularly kinase inhibitors.

Synthesis and Physicochemical Properties

While a direct, single-step synthesis for 4,6-Dichloropyrimidine-2-carbonitrile is not extensively documented, its preparation can be logically derived from established methodologies for related pyrimidine compounds. A plausible and efficient route starts from more readily available precursors like 4,6-dichloro-2-(methylthio)pyrimidine, involving a sequence of nucleophilic substitution and oxidation reactions.^[6]

Logical Synthetic Pathway

A multi-step synthesis can be envisioned, beginning with the displacement of the chloro groups, followed by modification of the C2 substituent, and concluding with re-chlorination. A key transformation is the introduction of the nitrile group, which can be achieved by displacing a suitable leaving group, such as a methylsulfone, with a cyanide salt.^[6]



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Caption: Plausible synthetic pathway to 4,6-Dichloropyrimidine-2-carbonitrile.

Physicochemical & Spectroscopic Data

The structural features of 4,6-Dichloropyrimidine-2-carbonitrile can be confirmed through various analytical techniques.

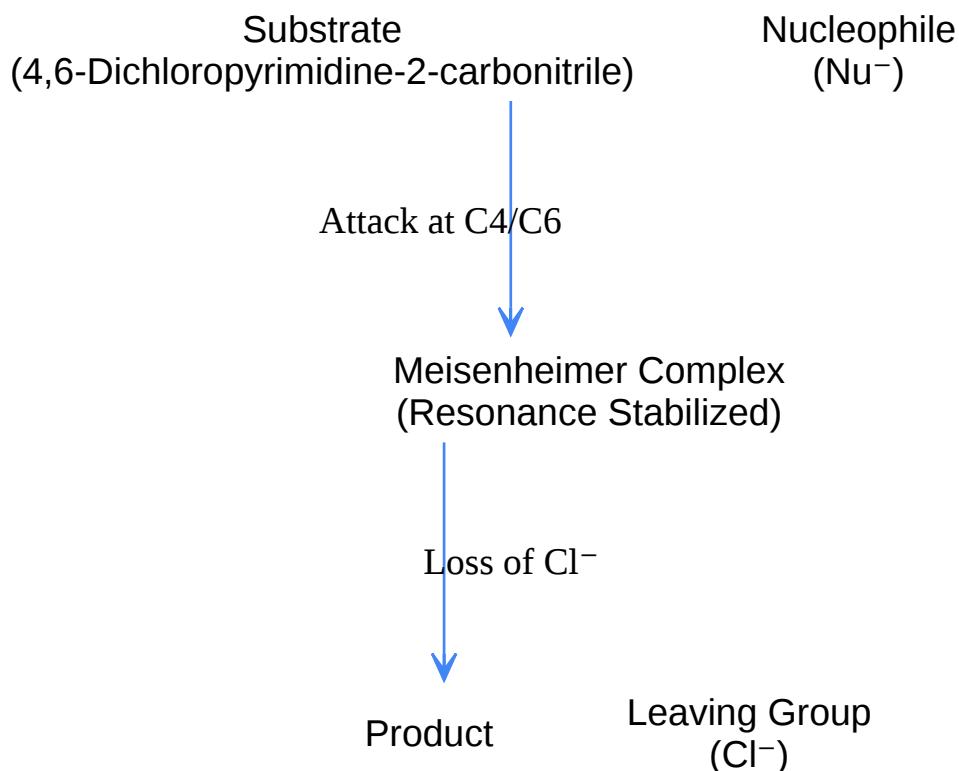
Property	Value	Source
CAS Number	1451391-83-5	[2]
Molecular Formula	C ₅ HCl ₂ N ₃	[2]
Molecular Weight	173.99 g/mol	[2]
IUPAC Name	4,6-dichloropyrimidine-2-carbonitrile	[2]
SMILES	C1=C(N=C(N=C1Cl)C#N)Cl	[2]
Appearance	Expected to be a white to off-white solid	N/A
¹ H NMR (CDCl ₃)	δ ~7.6 (s, 1H)	Predicted
¹³ C NMR (CDCl ₃)	δ ~162 (C4/C6), ~130 (C5), ~118 (C2), ~115 (CN)	Predicted
IR (KBr, cm ⁻¹)	~2240 (C≡N stretch), ~1550 (C=N stretch), ~800 (C-Cl stretch)	Predicted
Mass Spec (EI)	m/z 173/175/177 ([M] ⁺ , isotopic pattern for 2 Cl atoms)	Predicted

Chemical Reactivity: The SNAr Reaction

The core of 4,6-Dichloropyrimidine-2-carbonitrile's utility lies in the high reactivity of its C4 and C6 positions toward nucleophiles. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanism of Action

The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.



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Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity

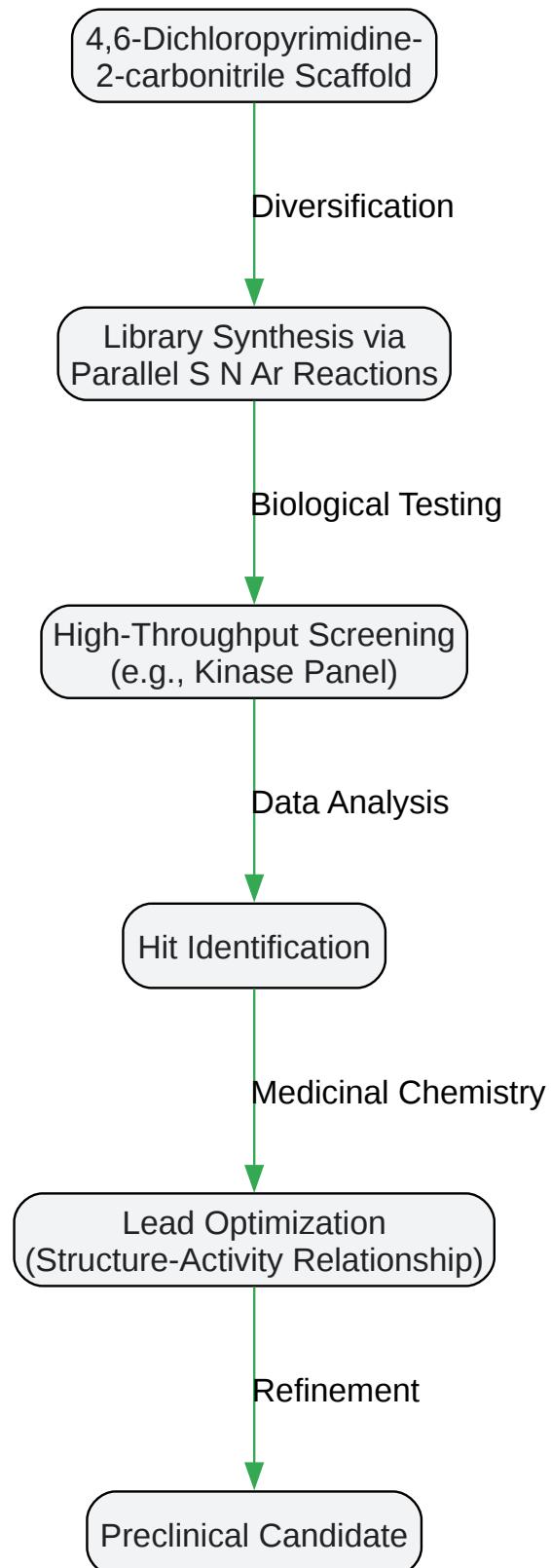
In the parent molecule, the C4 and C6 positions are chemically equivalent. Therefore, monosubstitution with one equivalent of a nucleophile will yield a single product. However, once the first substitution has occurred, the electronic nature of the ring is altered. The newly introduced group can either activate or deactivate the remaining chloro-substituted position towards a second, different nucleophile, opening avenues for creating asymmetrically substituted pyrimidines.

Applications in Drug Discovery

The 4,6-disubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents, particularly in oncology. Derivatives have shown promise as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Role as a Core Scaffold for Kinase Inhibitors

The pyrimidine core acts as a bioisostere for the adenine base of ATP, allowing it to anchor within the ATP-binding pocket of kinases. The substituents introduced at the C2, C4, and C6 positions can then be systematically modified to form specific hydrogen bonds and van der Waals interactions with amino acid residues in the kinase active site, thereby achieving both potency and selectivity.



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Caption: Drug discovery workflow using the dichloropyrimidine scaffold.

Documented Biological Activities of Derivatives

While specific data for derivatives of 4,6-Dichloropyrimidine-2-carbonitrile is emerging, the broader class of substituted cyanopyrimidines has demonstrated significant biological potential. Various pyrimidine-5-carbonitrile derivatives have shown cytotoxicity against leukemia and solid tumor cell lines.^[7] Similarly, related pyridopyrimidine structures have been identified as dual inhibitors of key cancer targets like VEGFR-2 and HER-2.^[8] This body of evidence strongly supports the potential of 4,6-Dichloropyrimidine-2-carbonitrile as a starting point for novel anticancer agents.

Experimental Protocol: Representative Nucleophilic Substitution

This protocol describes a general method for the monosubstitution of 4,6-Dichloropyrimidine-2-carbonitrile with a primary or secondary amine.

Objective: To synthesize 4-amino-6-chloro-pyrimidine-2-carbonitrile derivatives.

Materials:

- 4,6-Dichloropyrimidine-2-carbonitrile (1.0 eq)
- Amine of choice (e.g., morpholine, piperidine) (1.1 eq)
- A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)
- Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or THF)
- Standard laboratory glassware, magnetic stirrer, and heating mantle
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

- **Reaction Setup:** To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-Dichloropyrimidine-2-carbonitrile (1.0 eq) and the anhydrous solvent. Stir the mixture until the starting material is fully dissolved.

- **Addition of Reagents:** Add the amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).
- **Reaction Conditions:** Heat the reaction mixture to a suitable temperature (typically between room temperature and 80 °C, depending on the nucleophilicity of the amine).
- **Monitoring:** Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- **Purification:** Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- **Final Purification:** Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-6-chloro-pyrimidine-2-carbonitrile derivative.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Conclusion

4,6-Dichloropyrimidine-2-carbonitrile stands out as a high-value, versatile intermediate for chemical synthesis. Its predictable reactivity, primarily governed by the SNAr mechanism, allows for the systematic and efficient construction of complex molecules. The prevalence of the substituted pyrimidine core in a multitude of biologically active compounds, especially kinase inhibitors, underscores its significance in modern drug discovery programs. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to leverage this powerful scaffold in the development of next-generation therapeutics.

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